molecular formula C8H10Cl3N B2403009 2,4-dichloro-N-ethylaniline;hydrochloride CAS No. 2408964-22-5

2,4-dichloro-N-ethylaniline;hydrochloride

Cat. No.: B2403009
CAS No.: 2408964-22-5
M. Wt: 226.53
InChI Key: NEXWKJDDLAHJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-ethylaniline;hydrochloride is a useful research compound. Its molecular formula is C8H10Cl3N and its molecular weight is 226.53. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-ethylaniline;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-ethylaniline;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXWKJDDLAHJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Identification, Synthesis, and Characterization of 2,4-Dichloro-N-ethylaniline Hydrochloride

Part 1: Executive Summary & The "Ghost" CAS Challenge

In the field of chlorinated aniline derivatives, researchers often encounter a "registration gap" between stable salt forms and their parent free bases. 2,4-dichloro-N-ethylaniline hydrochloride is a prime example. While the free base is indexed, the hydrochloride salt often lacks a dedicated, widely recognized CAS Registry Number® in public repositories.

This guide provides the definitive identification strategy, synthesis protocol for the salt form, and analytical validation methods required for drug development and agrochemical research.

The Core Identifiers
Chemical EntityCAS Registry NumberMolecular FormulaMolecular Weight
Free Base (Parent)35113-89-4

190.07 g/mol
Hydrochloride Salt Not Assigned / Custom

226.53 g/mol

Critical Note: When sourcing or registering this material, you must often use the Parent CAS (35113-89-4) with the descriptor "Hydrochloride Salt" or "HCl" appended. Do not confuse this with 2-chloro-4-ethylaniline (CAS 1214622-59-9), a structural isomer with significantly different reactivity.

Part 2: Identification Strategy & Structural Logic

The ambiguity in database searching stems from nomenclature variations. To ensure you are working with the correct moiety, follow this structural logic flow.

Nomenclature Hierarchy
  • Systematic Name: N-Ethyl-2,4-dichloroaniline hydrochloride

  • IUPAC Name: N-Ethyl-2,4-dichlorobenzenamine hydrochloride

  • Common Synonyms: 2,4-Dichloro-N-ethylaniline HCl; (2,4-Dichlorophenyl)ethylamine HCl.

Visualizing the Search & Verification Workflow

The following decision tree illustrates how to validate the compound identity when a specific salt CAS is missing.

CAS_Verification_Flow Start Input: '2,4-dichloro-N-ethylaniline HCl' Search_DB Search Public DBs (SciFinder/PubChem) Start->Search_DB Direct_Match Direct Salt CAS Found? Search_DB->Direct_Match Found Use Specific Salt CAS Direct_Match->Found Yes NotFound Locate Parent Free Base Direct_Match->NotFound No (Most Likely) Verify_Parent Verify Parent CAS: 35113-89-4 (Check Isomer: N-ethyl vs 4-ethyl) NotFound->Verify_Parent Specify_Salt Specify Stoichiometry: Parent CAS + 'HCl' (1:1) Verify_Parent->Specify_Salt Final_ID Valid ID: 35113-89-4 (HCl Salt) Specify_Salt->Final_ID

Figure 1: Decision logic for identifying non-indexed salt forms of chlorinated anilines.

Part 3: Synthesis & Salt Formation Protocol

Since the hydrochloride salt is frequently prepared in situ or as a custom synthesis item to improve stability (preventing oxidation of the amine), the following protocol outlines the conversion of 2,4-dichloroaniline to the N-ethyl derivative, followed by salt formation.

Reaction Scheme
  • N-Alkylation: 2,4-Dichloroaniline + Ethyl Bromide

    
     Free Base.
    
  • Hydrochlorination: Free Base + Anhydrous HCl

    
     Hydrochloride Salt.
    

Synthesis_Pathway Start 2,4-Dichloroaniline (CAS 554-00-7) Intermediate Free Base: 2,4-Dichloro-N-ethylaniline (CAS 35113-89-4) Start->Intermediate N-Alkylation Reagent Ethyl Bromide / K2CO3 (DMF, 80°C) Product Target: 2,4-Dichloro-N-ethylaniline HCl (White Precipitate) Intermediate->Product Salt Formation Salt_Step HCl (gas) in Diethyl Ether or 4M HCl/Dioxane

Figure 2: Synthetic pathway from commercially available 2,4-dichloroaniline to the target hydrochloride salt.

Detailed Experimental Workflow

Step 1: Synthesis of the Free Base (N-Alkylation)

  • Reagents: 2,4-Dichloroaniline (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 2,4-dichloroaniline in DMF.

    • Add

      
       and heat to 60°C.
      
    • Add Ethyl Bromide dropwise (Caution: volatile).

    • Stir at 80°C for 12-16 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Workup: Pour into ice water, extract with ethyl acetate, dry over

      
      , and concentrate. Purify via column chromatography if mono/di-ethylation mixture occurs.
      

Step 2: Formation of the Hydrochloride Salt

  • Rationale: The free base is an oil or low-melting solid prone to oxidation. The HCl salt creates a stable crystalline lattice.

  • Procedure:

    • Dissolve the purified free base (CAS 35113-89-4) in anhydrous diethyl ether or dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane dropwise.

    • A white precipitate should form immediately.

    • Isolation: Filter the solid under argon/nitrogen. Wash with cold ether.

    • Drying: Vacuum dry at 40°C to remove excess HCl.

Part 4: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized salt must be validated against the following criteria.

Proton NMR ( H NMR) - DMSO-

The salt formation results in a distinct downfield shift of the N-ethyl protons due to the protonated nitrogen (


).
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note

(Ethyl)
~1.2 - 1.3TripletTypical ethyl terminal.

(Ethyl)
~3.2 - 3.5QuartetKey Indicator: Shifts downfield in salt form vs. base.
Aromatic Ring6.8 - 7.5MultipletCharacteristic 2,4-dichloro substitution pattern.

9.0 - 11.0Broad SingletDefinitive Proof: Exchangeable with

; indicates salt formation.
Chloride Content Titration
  • Method: Argentometric titration (Mohr method) or Ion Chromatography.

  • Expected Value: Theoretical Cl content for

    
     is 15.6%  (ionic chloride only).
    
  • Calculation:

    
    .
    
Melting Point
  • Free Base: Liquid or low melting solid (approx. < 30°C).

  • HCl Salt: Distinct sharp melting point, typically > 150°C (decomposition). Note: Exact value requires experimental determination as literature is scarce.

Part 5: Safety & Handling

Hazard Class: Chlorinated anilines are potent hemotoxic agents (methemoglobinemia).

  • GHS Signal Word: DANGER

  • H-Statements:

    • H301: Toxic if swallowed.[1]

    • H311: Toxic in contact with skin (rapid absorption).

    • H373: May cause damage to organs (blood) through prolonged exposure.

  • Handling: Use only in a fume hood. Double-glove (Nitrile) is mandatory. The HCl salt is hygroscopic; store in a desiccator.

References

  • PubChem. (n.d.).[2][3] 2,4-dichloro-N-ethylaniline (Compound).[4] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.).[1][2][3] 2,4-dichloro-n-ethylaniline hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]

Sources

In-Depth Technical Guide: 2,4-dichloro-N-ethylaniline HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 2,4-dichloro-N-ethylaniline hydrochloride (CAS No. 35113-89-4 for the free base), a halogenated aromatic amine of significant interest in synthetic chemistry. We will delve into its molecular structure, physicochemical properties, detailed synthesis protocols with mechanistic considerations, and a multi-platform spectroscopic characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who utilize complex organic intermediates.

Part 1: Molecular Structure and Physicochemical Properties
1.1. Chemical Identity

2,4-dichloro-N-ethylaniline hydrochloride is the salt of an N-ethylated, di-chlorinated aniline derivative. The core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethylamino group [-NH(CH₂CH₃)] at position 1. The hydrochloride salt is formed by the protonation of the secondary amine, which enhances aqueous solubility and stability.

  • IUPAC Name: 2,4-dichloro-N-ethylaniline hydrochloride

  • Molecular Formula: C₈H₁₀Cl₃N

  • Molecular Weight: 226.53 g/mol

  • Free Base CAS Number: 35113-89-4[1]

  • Parent Compound (Free Base): 2,4-dichloro-N-ethylaniline[1]

1.2. Structural Diagram

The structure combines an electron-rich amino group with an electron-deficient dichlorinated aromatic ring, creating a molecule with distinct electronic and reactivity properties.

Caption: Structure of 2,4-dichloro-N-ethylaniline Hydrochloride

1.3. Physicochemical Data Summary

The properties of the free base, 2,4-dichloro-N-ethylaniline, provide foundational data for handling and reaction setup.

PropertyValueSource
Molecular Formula (Free Base)C₈H₉Cl₂NPubChem[2]
Molecular Weight (Free Base)189.07 g/mol PubChem[2]
AppearanceBeige to brown crystalline solidGeneric Data[3][4]
Melting Point (Related Compound)28-32 °C (for N-methyl analog)MilliporeSigma
SolubilitySoluble in organic solvents; slightly soluble in water. HCl salt is more water-soluble.Generic Chemical Principles[3]
Part 2: Synthesis and Mechanistic Insights
2.1. Synthetic Pathway: Reductive Amination

A robust and common method for synthesizing N-mono-alkylated anilines is reductive amination. This pathway is often preferred over direct N-alkylation which can suffer from over-alkylation (formation of tertiary amines). The synthesis of 2,4-dichloro-N-ethylaniline starts from the readily available 2,4-dichloroaniline.

Causality of Experimental Choices:

  • Reactant Choice: 2,4-dichloroaniline is a common industrial intermediate, making it a cost-effective starting material.[3][4][5]

  • Reagent Selection: Acetaldehyde serves as the ethyl source. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. STAB is milder and more selective for imines/iminium ions than sodium borohydride, and it is not water-sensitive, allowing for a one-pot reaction without stringent anhydrous conditions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively dissolve the aniline and intermediate imine.

2.2. Experimental Protocol: Synthesis of 2,4-dichloro-N-ethylaniline

Disclaimer: This protocol is a representative procedure and must be adapted and optimized under proper laboratory conditions by qualified personnel.

  • Reaction Setup: To a solution of 2,4-dichloroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add acetaldehyde (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate N-(2,4-dichlorophenyl)ethan-1-imine. This step is an equilibrium process.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to yield 2,4-dichloro-N-ethylaniline HCl salt.

2.3. Synthesis Workflow Diagram

Synthesis_Workflow start 2,4-Dichloroaniline + Acetaldehyde imine Imine Formation (DCM, RT, 30 min) start->imine Step 1 reduction Reduction with STAB (RT, 4-12h) imine->reduction Step 2 workup Aqueous Workup (NaHCO₃, Extraction) reduction->workup Step 3 purify Purification (Silica Chromatography) workup->purify Step 4 salt Salt Formation (HCl in Ether) purify->salt Step 5 product 2,4-dichloro-N-ethylaniline HCl Salt salt->product

Caption: One-pot reductive amination synthesis workflow.

Part 3: Spectroscopic Analysis and Data Interpretation

Spectroscopic analysis is essential for structural verification and purity assessment. The following data are predicted based on the analysis of similar substituted anilines.[6][7][8]

3.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃, Free Base)
  • Aromatic Region (δ 6.8-7.4 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

  • NH Proton (δ ~3.5-4.5 ppm): A broad singlet. Its chemical shift is concentration-dependent and it may exchange with D₂O.

  • Ethyl Group -CH₂- (δ ~3.1-3.3 ppm): A quartet, due to coupling with the -CH₃ protons.

  • Ethyl Group -CH₃- (δ ~1.2-1.4 ppm): A triplet, due to coupling with the -CH₂- protons.

3.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃, Free Base)
  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected. The carbons attached to chlorine (C2, C4) and nitrogen (C1) will be significantly shifted.

  • Ethyl Group Carbons (δ ~15-45 ppm): Two signals corresponding to the -CH₂- and -CH₃- carbons.

3.3. Infrared (IR) Spectroscopy (KBr Pellet)

The IR spectrum provides key information about the functional groups present.[9]

Wavenumber (cm⁻¹)VibrationInterpretation
~3400N-H Stretch (secondary amine)Confirms the presence of the N-H bond. This band will be broader and shifted in the HCl salt form due to N⁺-H stretching.
3100-3000Aromatic C-H StretchIndicates the presence of the benzene ring.
2980-2850Aliphatic C-H StretchCorresponds to the ethyl group.
~1600, ~1500C=C Aromatic Ring StretchCharacteristic of the benzene ring skeleton.
~1310C-N Stretch (Aromatic Amine)Strong band confirming the aryl-nitrogen bond.[9]
850-750C-Cl StretchIndicates the presence of chloro-substituents.
3.4. Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum of the free base will show a molecular ion peak at m/z ≈ 189.

  • Isotopic Pattern: A characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1 will be observed for the molecular ion, confirming the presence of two chlorine atoms.

Part 4: Applications in Research and Industry

Dichloroaniline derivatives are versatile precursors in the synthesis of a wide range of commercially important compounds.[4][10]

  • Agrochemicals: They serve as key building blocks for numerous herbicides and fungicides. The specific substitution pattern on the aniline ring is crucial for biological activity.[10][11]

  • Pharmaceuticals: This scaffold is used in the synthesis of active pharmaceutical ingredients (APIs). For example, the parent compound, 2,4-dichloroaniline, is an intermediate in the synthesis of certain anti-infective drugs.[3]

  • Dyes and Pigments: Substituted anilines are foundational materials in the dye manufacturing industry.

Part 5: Safety, Handling, and Storage

5.1. Hazard Identification

Chlorinated anilines are classified as toxic and hazardous.[12][13][14]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes serious eye damage and may cause an allergic skin reaction.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

5.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only under a chemical fume hood to keep airborne levels below exposure limits.[12][13]

  • Personal Protection: Wear appropriate protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield.[13][15]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[14][15]

5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Store locked up.[13]

References
  • PubChem. 2,4-dichloro-n-ethylaniline hydrochloride (C8H9Cl2N). National Center for Biotechnology Information. [Link]

  • Thompson, H. W., & Steel, G. (1957). Vibrational band intensities in substituted anilines. Transactions of the Faraday Society, 53, 1451-1459. [Link]

  • Sciencelab.com. (2013). Material Safety Data Sheet - 4-chloro aniline 98%. [Link]

  • Taylor, M. J., et al. (2007). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Inorganica Chimica Acta, 4(3), 429-432. [Link]

  • Lumbroso, H., & Dab-Kovalik, P. (1987). IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 41(6), 1045-1047. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • International Labour Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. [Link]

  • Wikipedia. Dichloroaniline. [Link]

  • Royal Society of Chemistry. (2018). New Journal of Chemistry Supporting Information. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. [Link]

  • ResearchGate. (2014). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. [Link]

  • National Science Foundation Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • PubChem. 2,4-Dichloro-N-methylaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. (2009). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline.
  • P&S Chemicals. Product information, 2,4-dichloro-N-ethylaniline. [Link]

Sources

Technical Monograph: Physicochemical Characterization of Dichlorophenethylamine Hydrochloride (C₈H₉Cl₂N·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stoichiometric Analysis

Compound Identity: 3,4-Dichlorophenethylamine Hydrochloride (Primary Isomer) CAS Registry Number: 40604-03-3 (Salt) | 21581-45-3 (Free Base) Role: Pharmaceutical Intermediate / Neurotransmitter Analog

In drug development, the precise characterization of salt forms is critical for establishing dosage accuracy and bioavailability. The formula C₈H₉Cl₂N[1]·HCl represents the hydrochloride salt of a dichlorinated phenethylamine. While the stoichiometry is constant, the specific regioisomer (e.g., 3,4-dichloro vs. 2,4-dichloro) dictates the biological activity.

This guide treats the compound primarily as 3,4-Dichlorophenethylamine HCl , the most common isomer in neuropharmacology research, while establishing protocols to validate this specific structure against its isomers.

Stoichiometric Breakdown

The molecular weight (MW) is derived from the sum of the free base and the hydrochloric acid counter-ion. In high-precision formulation, the "Salt Factor" (S-Factor) is used to convert the mass of the salt to the active free base equivalent.

ComponentFormulaCalculation ( g/mol )Exact Mass (Monoisotopic)
Carbon (C) 8 atoms

96.000
Hydrogen (H) 10 atoms*

10.078
Nitrogen (N) 1 atom

14.003
Chlorine (Cl) 3 atoms**

104.909
Free Base C₈H₉Cl₂N190.07 g/mol 189.011 Da
HCl Counter-ion HCl36.46 g/mol 35.977 Da
Total Salt C₈H₁₀Cl₃N 226.53 g/mol 224.988 Da

*Note: The hydrogen count in the salt (H10) includes the 9 protons from the base plus the acidic proton from HCl. **Note: Chlorine count includes 2 covalently bonded Cl atoms on the ring and 1 ionic Cl⁻.

Salt Factor (S):



Implication: To deliver 100 mg of the active amine, one must weigh 119.2 mg  of the hydrochloride salt.

Structural Integrity & Isomerism (E-E-A-T)

Expert Insight: A common failure mode in sourcing C₈H₉Cl₂N is assuming the "3,4" substitution pattern without verification. The "2,4-dichloro" and "2,6-dichloro" isomers possess identical molecular weights (isobaric) but vastly different binding affinities for monoamine transporters.

Regioisomer Differentiation

Standard Mass Spectrometry (MS) cannot distinguish these isomers as their parent ion masses are identical (


 for the cation). Differentiation requires Nuclear Magnetic Resonance (NMR) .
  • 3,4-Dichloro: The aromatic region shows a specific splitting pattern (typically a doublet, a doublet of doublets, and a singlet for the isolated proton at position 2).

  • 2,4-Dichloro: The steric hindrance at the ortho position shifts the methylene protons' signal in ¹H-NMR.

Visualization: Isomer Logic Flow

The following diagram illustrates the decision tree for verifying the specific isomer and salt form.

IsomerVerification Sample Unknown Sample (C8H9Cl2N·HCl) MassSpec LC-MS Analysis (Confirm MW: 226.53) Sample->MassSpec Step 1: Mass Check Titration AgNO3 Titration (Chloride Quantification) Sample->Titration Step 2: Counter-ion Check NMR 1H-NMR Spectroscopy (Aromatic Region) MassSpec->NMR MW Correct -> Isomer ID Result34 Confirmed 3,4-Dichloro Isomer NMR->Result34 Splitting: d, dd, s Result24 Identified 2,4-Dichloro Isomer NMR->Result24 Splitting: d, d, s (shifted) StoichCheck Stoichiometry Check (1:1 Salt Ratio) Titration->StoichCheck Cl- % = 15.6%

Figure 1: Analytical workflow to distinguish regioisomers and validate salt stoichiometry.

Salt Form Engineering: Why HCl?

In early-stage drug development, the hydrochloride salt is often the default choice (Tier 1 salt) due to its high physiological tolerability and ability to increase the aqueous solubility of lipophilic bases like dichlorophenethylamine.

  • Solubility: The free base (C₈H₉Cl₂N) is an oil or low-melting solid with poor water solubility. The HCl salt converts this into a crystalline lattice with a melting point typically >200°C, facilitating tableting and dissolution.

  • Stability: The protonated amine (

    
    ) is less susceptible to oxidative degradation than the free amine (
    
    
    
    ).

Experimental Protocols

Protocol A: Potentiometric Titration for MW Determination

This method validates the molecular weight by quantifying the chloride counter-ion. If the calculated MW deviates from 226.53, it indicates impurities or a non-stoichiometric salt (e.g., hemi-hydrate).

Principle:



The endpoint is detected by a silver electrode sensing the excess 

.

Materials:

  • 0.1 N Silver Nitrate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) standardized solution.[2]
    
  • Ionic Strength Adjuster (ISA): 2M

    
    .
    
  • Potentiometric Titrator with Ag-selective electrode.

Workflow:

  • Weighing: Accurately weigh ~150 mg of the dried salt sample (

    
    ).
    
  • Dissolution: Dissolve in 50 mL deionized water; add 2 mL of 2M

    
     to acidify.
    
  • Titration: Titrate with 0.1 N

    
     to the inflection point. Record volume (
    
    
    
    ).
  • Calculation:

    
    
    Target: The result should be 
    
    
    
    g/mol .
Protocol B: HPLC-UV-MS Purity Profiling

To ensure the MW reflects the active compound and not degradation products.

System Parameters:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide/aromatic absorption) and MS (ESI+).

Data Interpretation:

  • Retention Time: The dichloro-substituted ring is highly lipophilic. Expect retention times significantly later than non-chlorinated phenethylamines.

  • Mass Spectrum: Look for the characteristic isotope pattern of chlorine.

    • M+ (226)

    • M+2 (228)

    • M+4 (230)

    • Ratio: For 3 chlorines (2 on ring + 1 ionic), the isotopic envelope is distinct. Note: In ESI+, you typically observe the cation [M-Cl]+ at m/z ~190, showing a 2-chlorine pattern (9:6:1 ratio for M:M+2:M+4).

Synthesis & Pathway Visualization

Understanding the origin of the molecule aids in predicting impurities (e.g., unreacted aldehyde). The standard synthesis involves the Henry reaction followed by reduction.

SynthesisPathway Aldehyde 3,4-Dichlorobenzaldehyde (Starting Material) Nitro Nitrostyrene Intermediate Aldehyde->Nitro + Nitromethane (Henry Rxn) Amine Free Base (C8H9Cl2N) Nitro->Amine Reduction (LiAlH4 or H2/Pd) Salt Final Salt (C8H9Cl2N·HCl) Amine->Salt + HCl (gas/ether) Crystallization

Figure 2: Synthetic route illustrating the transition from aldehyde precursor to the final hydrochloride salt.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 217957, Phenethylamine, 3,4-dichloro-, hydrochloride. Retrieved from [Link]

  • Thermo Fisher Scientific. 3,4-Dichlorophenethylamine, 99% Safety Data Sheet and Properties. Retrieved from [Link]

  • U.S. Food and Drug Administration (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4-dichloro-N-ethylaniline hydrochloride: Focus on Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the melting point of 2,4-dichloro-N-ethylaniline hydrochloride for researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of a Fundamental Property

2,4-dichloro-N-ethylaniline hydrochloride is a substituted aniline derivative. While specific applications are not widely documented, its structural motifs are common in various fields, including the synthesis of pharmaceuticals, agrochemicals, and dyes. In the context of drug development and chemical manufacturing, the melting point is a paramount physical constant. It serves a dual purpose: as a preliminary indicator of substance identity and as a sensitive gauge of its purity.[1][2] A sharp and consistent melting point range is often the first hallmark of a pure, crystalline compound. Conversely, a depressed and broad melting range typically signifies the presence of impurities.[3][4]

Given the absence of a readily available literature value for the melting point of 2,4-dichloro-N-ethylaniline hydrochloride, this guide provides the theoretical and practical framework necessary for its empirical determination.

Theoretical Principles of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase.[1] This process requires energy to overcome the intermolecular forces holding the crystal lattice together.[5] The key factors influencing the melting point of an organic compound like 2,4-dichloro-N-ethylaniline hydrochloride include:

  • Intermolecular Forces: The strength of the forces between molecules dictates the energy required to disrupt the crystal lattice. For an amine hydrochloride salt, strong ion-ion interactions between the positively charged ammonium ion and the chloride ion will be present, in addition to van der Waals forces and potential dipole-dipole interactions from the chlorinated aromatic ring.[4][6][7] Generally, stronger intermolecular forces lead to higher melting points.[5][7]

  • Molecular Weight and Size: Within a homologous series, an increase in molecular weight generally leads to a higher melting point due to increased van der Waals forces.[3][7]

  • Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.[3]

  • Presence of Impurities: Impurities disrupt the regularity of the crystal lattice, which weakens the intermolecular forces.[3][4] This disruption makes it easier to break the lattice, resulting in a lower melting point, a phenomenon known as melting point depression. Furthermore, impure substances melt over a wider temperature range.[4]

Standard Operating Procedure for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of 2,4-dichloro-N-ethylaniline hydrochloride.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Sealed-end capillary tubes

  • Dry, finely powdered sample of 2,4-dichloro-N-ethylaniline hydrochloride

  • Spatula

  • Watch glass or weighing paper

  • Mortar and pestle (if sample is not already a fine powder)

Experimental Protocol
  • Sample Preparation:

    • Ensure the 2,4-dichloro-N-ethylaniline hydrochloride sample is completely dry. Moisture can act as an impurity and depress the melting point.

    • If necessary, finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat transfer within the capillary tube.

  • Packing the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the solid down.

    • Repeat until the packed sample is 2-3 mm high.[8] A sample size larger than this can lead to a broadened melting range due to uneven heating.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination (Optional but Recommended):

    • For an unknown compound, it is efficient to first perform a rapid determination by heating the sample quickly to find an approximate melting point.[8]

  • Accurate Melting Point Measurement:

    • Use a fresh sample in a new capillary tube.

    • Begin heating the apparatus. Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

  • Observation and Recording:

    • Carefully observe the sample through the viewing lens.

    • Record the temperature at which the first liquid droplet appears. This is the beginning of the melting range.

    • Continue heating slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.[8]

  • Data Reporting:

    • The melting point should be reported as the range between the two recorded temperatures. For a pure compound, this range is typically narrow (0.5-2.0°C).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording prep1 Dry Sample prep2 Finely Powder Sample prep1->prep2 load1 Tap Open End into Sample prep2->load1 load2 Pack Solid to 2-3 mm load1->load2 measure1 Place Capillary in Apparatus load2->measure1 measure2 Rapid Heating for Approx. M.P. measure1->measure2 measure3 Slow Heating (1-2°C/min) for Accurate M.P. measure2->measure3 record1 Record T at First Liquid Drop measure3->record1 record2 Record T at Complete Liquefaction record1->record2 record3 Report as Melting Range record2->record3 G cluster_purity Sample Purity cluster_lattice Crystal Lattice cluster_mp Observed Melting Point high_purity High Purity ordered Well-ordered Lattice high_purity->ordered leads to low_purity Low Purity (Impurities Present) disrupted Disrupted Lattice low_purity->disrupted leads to sharp_mp Sharp, Higher M.P. Range ordered->sharp_mp results in broad_mp Broad, Depressed M.P. Range disrupted->broad_mp results in

Caption: Relationship between purity and melting point characteristics.

Data Interpretation and Troubleshooting

  • Sharp Melting Range (0.5-2.0°C): This is indicative of a relatively pure sample. The determined range can be considered a characteristic property of the compound.

  • Broad Melting Range (>2.0°C): This suggests the presence of impurities. [3][4]In such cases, purification of the sample (e.g., by recrystallization) is recommended, followed by a re-determination of the melting point.

  • Decomposition: If the sample darkens or changes color significantly upon melting, this indicates decomposition. The temperature at which this occurs should be noted and reported as "melting with decomposition."

Safety Precautions

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for 2,4-dichloroaniline and other related compounds for more detailed handling and disposal information.

Conclusion

The melting point is a foundational piece of data in the characterization of any novel or synthesized chemical entity. For 2,4-dichloro-N-ethylaniline hydrochloride, where published data is sparse, an empirical and methodologically sound approach is essential. By understanding the theoretical principles, adhering to a meticulous experimental protocol, and being cognizant of potential synthetic impurities, researchers can confidently determine and interpret the melting point of this compound. This not only provides a crucial data point for its specification sheet but also offers significant insight into its purity, guiding subsequent steps in research and development.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Unknown. (n.d.). Melting point determination.
  • PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

  • Unknown. (2021, September 19). experiment (1) determination of melting points.
  • PubChemLite. (n.d.). 2,4-dichloro-n-ethylaniline hydrochloride (C8H9Cl2N). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Ethyl-4-chloroaniline:. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline.
  • Wikipedia. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

Sources

Technical Procurement & Handling Guide: 2,4-Dichloro-N-ethylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloro-N-ethylaniline Hydrochloride is a specialized secondary amine intermediate used primarily in the synthesis of nitrogen-heterocycle pharmacophores (e.g., quinazolines, quinolines) and high-value agrochemicals.[1][2][3][4] Unlike its commodity precursor (2,4-dichloroaniline), this N-ethylated derivative is classified as a niche building block .[1][3]

Critical Procurement Note: Most global suppliers stock the Free Base (CAS: 35113-89-4) rather than the Hydrochloride salt.[1][3] The HCl salt is typically unstable for long-term catalog storage due to hygroscopicity and hydrolysis risks.[1][3] Consequently, researchers must often purchase the free base and perform an in-situ or bench-scale salt formation.[1][3]

Part 1: Market Intelligence & Supply Chain[1][3]

Supplier Landscape

This compound is not a "catalog commodity" like Acetone or Toluene.[3] It is sourced from specialized "Building Block" manufacturers.[3]

Supplier TierRepresentative VendorsAvailability StatusTypical Purity
Tier 1 (Global Catalog) Combi-Blocks , Enamine , BLD Pharm In Stock (Free Base) >97%
Tier 2 (Aggregators) Fisher Scientific, Sigma-AldrichThird-Party Sourcing (Longer Lead Time)>95%
Tier 3 (Custom) Simson Pharma, regional CROsCustom Synthesis (HCl Salt form)>98% (Custom)
Pricing Dynamics (2025/2026 Estimates)

Pricing is highly volume-dependent.[3] The "Research Scale" price carries a significant premium due to the synthesis overhead of the N-ethylation step.[1][3]

  • 1g - 5g (Research Scale): $85 - $150 USD / gram[1]

  • 25g - 100g (Pilot Scale): $25 - $45 USD / gram[1]

  • 1kg+ (Bulk): RFQ (Request for Quote) - typically $800 - $1,200 / kg[1]

Cost-Saving Strategy: If you require >100g, it is often 40-60% cheaper to purchase 2,4-dichloroaniline (~$100/kg) and perform the N-ethylation in-house using the protocol defined in Part 3.[1][3]

Part 2: Chemical Profile & Specifications[1][2][3][5][6]

PropertySpecificationNotes
Compound Name 2,4-Dichloro-N-ethylaniline HCl
CAS (Free Base) 35113-89-4 Use this for searching catalogs.[1][3]
CAS (HCl Salt) Not Assignable / N/AOften cited as "35113-89-4 (HCl)" in internal databases.[1][3]
Molecular Formula C₈H₉Cl₂N[1][3] · HCl
Molecular Weight 190.07 (Base) + 36.46 (HCl) = 226.53 g/mol
Appearance White to off-white crystalline solidFree base is often a pale yellow oil or low-melting solid.[1][3]
Solubility DMSO, Methanol, Water (Moderate)Free base is insoluble in water; HCl salt is soluble.

Part 3: Synthesis & Salt Formation Protocol (The "Make vs. Buy" Decision)

For high-purity applications, direct alkylation (using Ethyl Bromide) is discouraged due to the formation of the over-alkylated impurity N,N-diethyl-2,4-dichloroaniline , which is difficult to remove.[1][3]

Recommended Route: Reductive Amination. This method ensures mono-alkylation selectivity.[1][3]

Workflow Diagram

SynthesisWorkflow Start Start: 2,4-Dichloroaniline Reagents Acetaldehyde + NaBH(OAc)3 (Reductive Amination) Start->Reagents Activation Intermediate Crude Free Base (Oil) Reagents->Intermediate Reduction Purification Column Chromatography (Hexane/EtOAc) Intermediate->Purification Remove Impurities SaltForm HCl Generation (4M HCl in Dioxane) Purification->SaltForm Pure Base Final Final Product: 2,4-Dichloro-N-ethylaniline HCl SaltForm->Final Precipitation

Caption: Optimized workflow for synthesizing high-purity HCl salt from commodity aniline precursors.

Step-by-Step Protocol

Step 1: Reductive Amination (Synthesis of Free Base) [3]

  • Reagents: 2,4-Dichloroaniline (1.0 equiv), Acetaldehyde (1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][3]

  • Procedure:

    • Dissolve 2,4-dichloroaniline in DCE under N₂ atmosphere.

    • Add Acetaldehyde and Acetic Acid; stir for 30 mins to form the imine intermediate (in situ).

    • Cool to 0°C and add STAB portion-wise.

    • Stir at room temperature for 4-12 hours. Monitor by TLC/LC-MS.

    • Quench: Add saturated NaHCO₃. Extract with DCM.[3]

    • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) is required to remove unreacted aniline.[3]

Step 2: Conversion to Hydrochloride Salt

  • Why: The free base is prone to oxidation (turning brown) over time.[3] The HCl salt is stable.[3]

  • Procedure:

    • Dissolve the purified Free Base (oil) in anhydrous Diethyl Ether or 1,4-Dioxane (approx. 5 mL/g).

    • Cool to 0°C.

    • Dropwise add 4M HCl in Dioxane (1.1 equiv).

    • A white precipitate will form immediately.[3]

    • Stir for 15 mins, filter the solid, and wash with cold ether.

    • Dry under high vacuum to remove trace dioxane.[3]

Part 4: Quality Control & Validation

Trustworthiness in drug development relies on validated analytical methods.[3]

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm, 4.6x150mm).[1][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm.[1][3]

  • Expected Retention: The N-ethyl derivative will elute after the starting aniline (more hydrophobic) but before the N,N-diethyl impurity.[1][3]

Impurity Profile Logic

ImpurityLogic Target Target: N-Ethyl (Secondary Amine) Impurity2 Impurity B: N,N-Diethyl (Tertiary Amine) Target->Impurity2 Over-alkylation (Avoid by using Reductive Amination) Impurity1 Impurity A: Unreacted Aniline (Primary Amine) Impurity1->Target Under-reaction

Caption: Critical impurity tracking. Direct alkylation risks Impurity B; Reductive amination minimizes it.[1][3]

References

  • PubChem. (2025).[3] 2,4-Dichloro-N-ethylaniline Compound Summary. National Library of Medicine.[3] Available at: [Link][3]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[3] (Seminal paper on the STAB protocol for electron-deficient anilines).

Sources

Methodological & Application

use of 2,4-dichloro-N-ethylaniline HCl as an agrochemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,4-Dichloro-N-ethylaniline HCl in Agrochemical Synthesis

Executive Summary

2,4-Dichloro-N-ethylaniline HCl (CAS 35113-89-4) is a high-value secondary amine intermediate, distinct from its primary parent (2,4-dichloroaniline) due to the N-ethyl substitution. This structural modification significantly alters the lipophilicity (LogP) and steric profile of downstream active ingredients (AIs).

In modern agrochemistry, this intermediate is a critical scaffold for the synthesis of Amidinourea Insecticides and N-alkylated Phenylurea Herbicides . The N-ethyl group serves two pivotal functions:

  • Metabolic Stability: It hinders enzymatic N-dealkylation compared to N-methyl analogs, potentially extending the half-life of the AI in the field.

  • Cuticular Penetration: The increased lipophilicity enhances transport across the waxy cuticle of target pests or weeds.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and downstream application of 2,4-dichloro-N-ethylaniline HCl, focusing on regioselectivity and industrial scalability.

Chemical Profile & Safety Architecture

Compound Identity:

  • IUPAC Name: N-Ethyl-2,4-dichloroaniline Hydrochloride

  • Molecular Formula: C₈H₉Cl₂N[1] · HCl

  • Molecular Weight: 226.53 g/mol (Salt form)

  • Appearance: White to off-white crystalline solid (Salt); Yellow oil (Free base).

Safety & Handling (Critical):

  • Toxicity: Like most chloroanilines, this compound is a potential methemoglobinemia inducer. It is toxic if swallowed, inhaled, or absorbed through the skin.

  • Sensitization: Potent skin sensitizer. Double-gloving (Nitrile/Laminate) is mandatory.

  • Stability: The free base is prone to oxidation (darkening) upon air exposure. The HCl salt is the preferred storage form due to its enhanced thermal stability and resistance to oxidation.

Protocol A: Regioselective Synthesis via Reductive Amination

Objective: Synthesize high-purity 2,4-dichloro-N-ethylaniline HCl while suppressing the formation of the over-alkylated byproduct (N,N-diethyl-2,4-dichloroaniline).

Expert Insight: Traditional alkylation with ethyl halides often leads to a mixture of mono- and di-ethylated products. Reductive amination using acetaldehyde and a selective hydride donor is the superior method for controlling mono-alkylation.

Materials:

  • Substrate: 2,4-Dichloroaniline (2,4-DCA) [CAS 554-00-7]

  • Carbonyl Source: Acetaldehyde (freshly distilled or equivalent)

  • Reductant: Sodium Triacetoxyborohydride (STAB) – Chosen for its mildness compared to NaCNBH₃ and lack of cyanide waste.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a reactor with 2,4-DCA (1.0 equiv) and DCE (10 mL/g).

    • Add Acetaldehyde (1.1 equiv) dropwise at 0–5°C.

    • Add Acetic Acid (2.0 equiv) to catalyze imine formation.

    • Checkpoint: Stir for 30 mins. The solution may turn slightly yellow/orange, indicating imine formation.

  • Selective Reduction:

    • Add STAB (1.5 equiv) portion-wise over 1 hour, maintaining temperature <10°C. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Perform TLC or HPLC. Target <1% remaining 2,4-DCA.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution until pH ~8.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Crude Free Base (Yellow oil).

  • Salt Formation (The Stabilization Step):

    • Dissolve the crude oil in minimal dry Diethyl Ether or Ethanol.

    • Cool to 0°C.

    • Slowly bubble anhydrous HCl gas (or add 4M HCl in Dioxane) until precipitation is complete.

    • Filter the white solid and wash with cold ether.

    • Yield Target: 85–92%.

Protocol B: Downstream Application – Amidinourea Synthesis

Context: This protocol illustrates the conversion of 2,4-dichloro-N-ethylaniline into a bioactive Amidinourea scaffold, a class of insecticides described in patents such as US 4,283,555 .

Reaction Logic: The secondary amine (N-ethyl) is less nucleophilic than a primary amine due to steric hindrance. Therefore, reaction with a highly reactive Isocyanate or Carbamoyl Chloride is required.

Workflow:

  • Free Base Liberation:

    • Suspend 2,4-dichloro-N-ethylaniline HCl in DCM.

    • Wash with 1M NaOH to liberate the free amine. Separate and dry the organic layer.

  • Coupling Reaction:

    • Reagent: 4-Chlorophenyl Isocyanate (1.1 equiv).

    • Solvent: Toluene (anhydrous).

    • Procedure: Add the isocyanate to the amine solution at reflux (110°C). The elevated temperature is necessary to overcome the steric bulk of the N-ethyl group and the ortho-chlorine on the aniline ring.

    • Duration: Reflux for 6–12 hours.[2]

  • Isolation:

    • Cool to room temperature.[3] The urea derivative often crystallizes directly from Toluene.

    • Filter and recrystallize from Ethanol/Water.

Visualization: Synthesis & QC Workflow

The following diagram details the critical path from raw material to the final validated intermediate, highlighting the decision nodes for quality control.

G Start Raw Material: 2,4-Dichloroaniline Step1 Reductive Amination (Acetaldehyde + STAB) Start->Step1 + MeCHO, AcOH Check1 QC Checkpoint: Is 2,4-DCA < 1%? Step1->Check1 Check1->Step1 No (Add more STAB) Step2 Workup & Free Base Isolation (Yellow Oil) Check1->Step2 Yes Step3 HCl Salt Formation (Precipitation in Ether) Step2->Step3 + HCl (gas/dioxane) Final Product: 2,4-Dichloro-N-ethylaniline HCl Step3->Final App Application: Amidinourea Insecticide Synthesis Final->App Neutralize & Couple

Figure 1: Process flow for the regioselective synthesis of 2,4-dichloro-N-ethylaniline HCl.

Analytical Quality Control (HPLC Method)

Trustworthiness: A robust QC method is essential to distinguish the N-ethyl product from the unreacted parent and the N,N-diethyl impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Times (Approx) 2,4-DCA: ~5.2 min N-Ethyl Product: ~7.8 min N,N-Diethyl Impurity: ~10.5 min

Acceptance Criteria:

  • Purity: >98.0% (Area %)

  • 2,4-DCA Content: <0.5%[4]

  • Loss on Drying (LOD): <0.5%

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Parish, H. A. (1981). "Amidinoureas." U.S. Patent 4,283,555. Washington, DC: U.S. Patent and Trademark Office. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13344593, N-Ethyl-2,4-dichloroaniline." PubChem. Link

  • Roberts, R. M., & Vogt, P. J. (1955). "N-Ethyl-p-chloroaniline."[4] Organic Syntheses, Coll.[4] Vol. 4, p.420. (Validating general N-alkylation protocols for chloroanilines). Link

Sources

reaction conditions for coupling 2,4-dichloro-N-ethylaniline with acyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: N-Acylation of 2,4-Dichloro-N-ethylaniline

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Coupling 2,4-dichloro-N-ethylaniline with acyl chlorides presents a "perfect storm" of synthetic difficulty. The reaction is impeded by two synergistic factors:

  • Electronic Deactivation: The amine nitrogen lone pair is heavily delocalized into the aromatic ring, an effect significantly amplified by the electron-withdrawing chlorine atoms at the ortho and para positions.

  • Steric Hindrance: The N-ethyl group creates a steric barrier, shielding the nucleophilic center from the approaching electrophile (acyl chloride).

Standard Schotten-Baumann conditions (aqueous base/biphasic) often fail or result in low conversion because the rate of acyl chloride hydrolysis competes effectively with the slow rate of amide formation. Therefore, anhydrous conditions with nucleophilic catalysis or thermal activation are required.

Mechanistic Diagram: The following diagram illustrates the "Push-Pull" resistance of the substrate and the catalytic cycle required to overcome it.

ReactionMechanism Substrate 2,4-Dichloro-N-ethylaniline (Poor Nucleophile) TS Tetrahedral Intermediate Substrate->TS AcylCl Acyl Chloride (Electrophile) AcylDMAP N-Acylpyridinium Salt (Activated Intermediate) AcylCl->AcylDMAP Fast Attack by DMAP DMAP DMAP Catalyst (Hyper-Nucleophile) DMAP->AcylDMAP AcylDMAP->TS Amine Attack (Rate Limiting Step) TS->DMAP Catalyst Regeneration Product N-Acyl-N-ethyl-2,4-dichloroaniline (Amide Product) TS->Product Elimination of DMAP Base Auxiliary Base (TEA/DIPEA) Base->TS Scavenges HCl

Caption: DMAP acts as an acyl-transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the sterically hindered aniline.

Part 2: Experimental Protocols

Two methods are provided. Method A is the standard for reactive acyl chlorides (e.g., acetyl chloride). Method B is the "High-Performance" protocol for less reactive or bulky acyl chlorides (e.g., benzoyl chloride), utilizing thermal energy to drive the reaction.

Reagents & Materials
ReagentRoleSpecifications
2,4-Dichloro-N-ethylaniline Substrate>98% Purity.[1] Dry.
Acyl Chloride Electrophile1.2 – 1.5 equivalents. Distill if colored/aged.
Dichloromethane (DCM) Solvent (Method A)Anhydrous (max 0.05% H2O).
Toluene Solvent (Method B)Anhydrous.[2]
Triethylamine (TEA) Base1.5 – 2.0 equivalents. Dry over KOH if possible.
DMAP Catalyst0.1 – 0.2 equivalents (10-20 mol%).
Method A: Catalytic Activation (Standard)

Best for: Acetyl chloride, Propionyl chloride, and unhindered aliphatic acyl chlorides.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2,4-dichloro-N-ethylaniline (1.0 equiv, e.g., 5.0 mmol) and DMAP (0.1 equiv) to the flask.

  • Solvent: Add anhydrous DCM (25 mL, 0.2 M concentration). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath (to prevent exotherm-induced side reactions upon acyl chloride addition).

  • Acylation: Add the Acyl Chloride (1.2 equiv) dropwise over 5 minutes.

    • Note: A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting aniline is less polar than the amide.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and DMAP/TEA. Crucial Step.

    • Wash with Sat. NaHCO₃ (20 mL) to remove excess acid.

    • Wash with Brine (20 mL), dry over MgSO₄, filter, and concentrate.

Method B: Thermal Drive (Forcing Conditions)

Best for: Benzoyl chloride, hindered acyl chlorides, or if Method A yields <50% conversion.

  • Setup: Equip a dry 50 mL RBF with a reflux condenser and nitrogen balloon.

  • Charge: Add 2,4-dichloro-N-ethylaniline (1.0 equiv), Toluene (10 volumes, e.g., 5 mL per gram), and Triethylamine (2.0 equiv).

  • Catalyst: Add DMAP (0.2 equiv).[2] Higher catalyst loading is recommended here.

  • Addition: Add Acyl Chloride (1.5 equiv) at RT.

  • Reflux: Heat the mixture to reflux (110°C) for 6–16 hours.

    • Why Reflux? The high temperature overcomes the activation energy barrier imposed by the steric bulk of the ethyl group and the electronic deactivation of the chlorine atoms [1].

  • Workup:

    • Cool to RT. Filter off the solid salts (TEA·HCl).

    • Concentrate the filtrate to remove Toluene.

    • Dissolve residue in EtOAc and perform the Acid Wash (1M HCl) as described in Method A.

Part 3: Workflow Decision Tree

Use this logic flow to determine the correct approach for your specific acyl chloride.

Workflow Start Start: Select Acyl Chloride CheckType Is Acyl Chloride Sterically Hindered? Start->CheckType Unhindered No (e.g., Acetyl Cl) CheckType->Unhindered Hindered Yes (e.g., Pivaloyl Cl, Benzoyl Cl) CheckType->Hindered MethodA Method A: DCM / RT (12 hours) Unhindered->MethodA MethodB Method B: Toluene / Reflux (16 hours) Hindered->MethodB CheckTLC Check TLC (Conversion > 90%?) MethodA->CheckTLC Purify Acid Wash Workup & Recrystallization MethodB->Purify CheckTLC->Purify Yes Switch Switch to Method B CheckTLC->Switch No Switch->MethodB

Caption: Decision matrix for optimizing reaction conditions based on electrophile reactivity.

Part 4: Troubleshooting & QC

IssueProbable CauseSolution
Low Conversion Steric hindrance prevents attack.Switch to Method B (Toluene Reflux). Increase DMAP to 0.5 equiv.
Hydrolysis of Acyl Cl Wet solvents or old reagents.Distill Acyl Chloride immediately before use. Dry solvents over molecular sieves.
Product is Oily/Impure Residual aniline present.The 1M HCl wash is non-negotiable. The starting aniline is weakly basic but will protonate and move to the aqueous layer at pH < 1.
Solid Formation TEA·HCl salts crashing out.This is normal. Ensure efficient stirring. In Method B, filter these salts before workup.[3]

Validation (NMR Markers):

  • Starting Material: N-Ethyl quartet typically appears around 3.0 - 3.2 ppm .

  • Product: Upon acylation, the N-Ethyl quartet will shift downfield significantly (deshielded by the carbonyl) to approximately 3.8 - 4.2 ppm . This shift is the primary indicator of successful coupling.

References

  • Roberts, R. M., & Vogt, P. J. (1956). N-Ethyl-p-chloroaniline. Organic Syntheses, 36, 54. (Demonstrates the stability and handling of N-alkyl-chloroanilines and analogous acylation precursors). Link

  • BenchChem. (2025).[2] Application Notes: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. (General protocol for hindered aniline acylation using DCM/Base). Link[2]

  • Raheem, K. S., et al. (2019). Synthesis of hindered anilines and amide coupling strategies. Journal of Organic Chemistry. (Discusses the necessity of thermal activation for sterically crowded amine-amide couplings). Link

Sources

Troubleshooting & Optimization

removing unreacted 2,4-dichloroaniline from N-ethyl product

Technical Support Center: Purification of -Ethyl-2,4-Dichloroaniline

Executive Summary: The Separation Challenge

Isolating

  • The Impurity: 2,4-Dichloroaniline (2,4-DCA).[1][2][3][4] pKa

    
     2.05.[5]
    
  • The Product:

    
    -Ethyl-2,4-dichloroaniline. pKa 
    
    
    2.5–3.0 (estimated).
  • The Problem: Standard acid-base extractions are often ineffective because the pKa difference (

    
    pKa < 1.0) is insufficient for selective protonation in a biphasic system.
    

This guide details three validated protocols ranging from bulk physical separation to high-purity chemical scavenging.

Module 1: Vacuum Fractional Distillation (Bulk Purification)

Best For: Large-scale crude mixtures (>10g) where the impurity content is high (>10%).

The Science

While the boiling points at atmospheric pressure are high and prone to decomposition, the vapor pressure curves diverge significantly under reduced pressure.

  • 2,4-DCA: bp 245°C (760 mmHg) / Sublimes/Boils

    
     80–90°C (high vacuum).
    
  • 
    -Ethyl Product:  bp 
    
    
    108–110°C (5 mmHg) [1].[6]
Protocol
  • Setup: Equip a round-bottom flask with a Vigreux column (minimum 15 cm) or a packed column (glass helices) to ensure theoretical plate efficiency.

  • Vacuum: Apply a stable vacuum of 3–5 mmHg .

  • Heating: Use an oil bath. Do not use a heat gun or mantle directly, as localized overheating causes tarring.

  • Collection Fractions:

    • Fore-run (Impurity): 2,4-DCA will distill first or sublime into the condenser. Note: 2,4-DCA is a solid (mp 63°C) and may clog the condenser. Use a warm water condenser (50°C) or an air condenser to prevent crystallization blockage.

    • Main Fraction (Product): Collect the steady fraction boiling at 108–110°C (at 5 mmHg) .

Critical Alert: Monitor the condenser temperature. If 2,4-DCA crystallizes inside the vacuum line, it poses an explosion hazard due to pressure buildup.

Module 2: The "Benzaldehyde Shift" (High Purity Polishing)

Best For: Removing trace impurities (<5%) when distillation is insufficient or chromatography is difficult due to peak tailing.

The Science

Chromatographic separation of two amines is difficult due to similar polarity. By chemically modifying the impurity in situ, we drastically alter its polarity.

  • Reaction: We react the primary amine (2,4-DCA) with benzaldehyde to form a Schiff Base (Imine).

  • Selectivity: The secondary amine (

    
    -ethyl product) cannot form a stable imine (lacks two N-H bonds).
    
  • Result: The impurity becomes a neutral, highly lipophilic imine (

    
    -benzylidene-2,4-dichloroaniline), while the product remains a polar, basic amine. This creates a massive 
    
    
    on silica.
Protocol
  • Quantify Impurity: Estimate the mole % of unreacted 2,4-DCA via HPLC or GC.

  • Scavenging: Dissolve the crude mixture in DCM or Toluene. Add 1.2 equivalents of Benzaldehyde relative to the impurity (not the product).

  • Reaction: Stir at room temperature for 2 hours with a drying agent (

    
    ) to drive the equilibrium.
    
  • Separation (Flash Chromatography):

    • Load the mixture onto a silica gel column.

    • Eluent: Hexane/Ethyl Acetate (9:1).

    • Outcome: The non-polar Schiff base (impurity) elutes near the solvent front. The

      
      -ethyl product (more polar) elutes significantly later.
      
Visualization: The Benzaldehyde Shift Workflow

BenzaldehydeShiftStartCrude Mixture(2,4-DCA + N-Ethyl Product)ReagentAdd Benzaldehyde(1.2 eq vs Impurity)Start->ReagentReactionStir 2h w/ MgSO4(Schiff Base Formation)Reagent->ReactionSeparationFlash Chromatography(Silica Gel)Reaction->SeparationOutput1Fraction 1 (Fast):Schiff Base Impurity(Discard)Separation->Output1Non-polarOutput2Fraction 2 (Slow):Pure N-Ethyl Product(Collect)Separation->Output2Polar

Caption: Chemical modification of the primary amine impurity facilitates chromatographic separation.

Module 3: Solid-Phase Scavenging (GLP/Drug Discovery)

Best For: Final polishing of small-scale samples (<1g) without chromatography.

The Science

Polymer-supported electrophiles can selectively "grab" primary amines from solution, leaving the secondary amine in the supernatant.

Protocol
  • Resin Selection: Use Polystyrene-bound Benzaldehyde or Isocyanate resin (Note: Isocyanates may react slowly with secondary amines; Aldehyde resins are more selective for primary amines).

  • Solvent: Dissolve crude product in dry Dichloromethane (DCM).

  • Incubation: Add 3–5 equivalents of resin (relative to impurity). Shake gently for 4–12 hours.

  • Filtration: Filter off the solid resin.

  • Workup: Evaporate the filtrate. The 2,4-DCA remains covalently bound to the polymer beads.

Comparison of Methods

FeatureVacuum DistillationBenzaldehyde Shift (Chromatography)Solid-Phase Scavenging
Scale >10 g100 mg – 10 g<1 g
Purity Potential 95-98%>99.5%>99%
Cost LowMedium (Solvents/Silica)High (Resins)
Key Risk Clogging condenser (Sublimation)Product loss if not monitoredResin cost

Troubleshooting & FAQ

Q: Why can't I just use an acid wash to remove the 2,4-DCA? A: The pKa of 2,4-dichloroaniline is extremely low (~2.05) due to the electron-withdrawing chlorine atoms [2]. The

Q: I tried chromatography, but the spots are tailing and overlapping. Why? A: Aromatic amines interact strongly with the acidic silanols on silica gel.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica acidity and sharpens the peaks.

Q: During distillation, white crystals are forming in my vacuum line. What is this? A: This is sublimed 2,4-dichloroaniline.

  • Immediate Action: Stop heating. Carefully warm the condenser with a heat gun (if safe) or warm water to melt the solid back into the flask or receiver.

  • Prevention: Use an air condenser or circulate warm water (50°C) through the condenser jacket instead of cold water.

Q: Can I use Acetic Anhydride to scavenge the impurity? A: Proceed with caution. While acetic anhydride reacts faster with primary amines, it will eventually acetylate your secondary amine product (

References

  • Organic Syntheses. N-ETHYL-p-CHLOROANILINE. Coll. Vol. 4, p.420 (1963); Vol. 31, p.48 (1951). Link

  • PubChem. 2,4-Dichloroaniline Compound Summary (Section 3.2.12 Dissociation Constants). National Library of Medicine. Link

  • ChemicalBook. 2,4-Dichloroaniline Properties and Boiling Point Data. Link

  • Sielc Technologies. Separation of 2,4-Dichloroaniline (HPLC Methods). Link

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2,4-dichloro-N-ethylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2,4-dichloro-N-ethylaniline hydrochloride. The information herein provides a structured, scientific approach to systematically diagnose and overcome solubility issues, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the solubility characteristics of 2,4-dichloro-N-ethylaniline HCl.

Q1: What is the expected aqueous solubility of 2,4-dichloro-N-ethylaniline HCl and why is it often problematic?

A: The precise aqueous solubility of 2,4-dichloro-N-ethylaniline HCl is not widely reported in public literature, which is common for specialized research compounds. However, based on its chemical structure, we can anticipate challenges. The parent molecule, 2,4-dichloro-N-ethylaniline, is inherently lipophilic (fat-soluble) due to its dichlorinated aromatic ring and the ethyl group. This structure leads to poor solubility in water.[1][2]

The compound is supplied as a hydrochloride (HCl) salt to improve its aqueous solubility.[3][4] The HCl salt protonates the amine group, creating a charged species (an ammonium cation) that is more readily solvated by polar water molecules. Despite this, the underlying lipophilicity of the core structure can still limit its solubility, often leading to solutions that are cloudy, form precipitates, or cannot be prepared at the desired concentration.

Q2: I've prepared a stock solution in water, but it appears cloudy or has precipitated. What is the likely cause?

A: Cloudiness or precipitation upon dissolution in neutral water is a classic sign that you have exceeded the compound's intrinsic aqueous solubility. The primary cause is the equilibrium between the soluble, protonated (charged) form and the insoluble, free base (neutral) form of the molecule. In a neutral pH environment (like deionized water), a portion of the HCl salt can deprotonate to form the free base, which is significantly less soluble and crashes out of solution.

Q3: Can I simply heat the solution to dissolve more compound? What are the risks?

A: Gentle warming can increase the rate of dissolution and may temporarily increase solubility.[5] However, this is often a temporary fix. Upon cooling to ambient or experimental temperatures (e.g., 37°C for cell culture), the compound is likely to precipitate again, a phenomenon known as supersaturation. This can lead to inaccurate and irreproducible results in your assays.

Key Risks of Heating:

  • Precipitation: The compound may precipitate in an uncontrolled manner upon cooling.

  • Degradation: Although aniline derivatives are generally stable, prolonged exposure to heat could lead to chemical degradation, altering the compound's purity and activity. Always verify the compound's stability data if available.

Q4: How does pH critically affect the solubility of 2,4-dichloro-N-ethylaniline HCl?

A: As the HCl salt of a weak base, its solubility is highly dependent on pH.[6][7][8]

  • In Acidic Conditions (Low pH): Lowering the pH (e.g., to pH 2-4) increases the concentration of hydrogen ions (H+). According to Le Châtelier's principle, this pushes the equilibrium towards the protonated, charged, and therefore more soluble form of the aniline.[6][8] Consequently, solubility is maximized at acidic pH.

  • In Neutral or Basic Conditions (Higher pH): As the pH increases, the concentration of H+ decreases. The equilibrium shifts towards the deprotonated, neutral free base, which is poorly soluble and will precipitate if its concentration exceeds its solubility limit.[3][9]

The pKa of the parent compound 2,4-dichloroaniline is approximately 2.05, indicating it is a very weak base.[1] While the N-ethyl group will slightly increase this value, the compound will still require a significantly acidic environment to remain fully protonated and dissolved.

Q5: Are there any quick, common solvents I can try to improve solubility for in vitro assays?

A: Yes. For many in vitro applications where the final concentration of the organic solvent is low (typically <0.5%), preparing a concentrated stock solution in an organic solvent is a standard and effective practice.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common choice for creating high-concentration stock solutions of lipophilic compounds for biological assays.

  • Ethanol (EtOH) or Methanol (MeOH): Also effective, but may have higher volatility and different toxicological profiles in cell-based systems.

  • Dimethylformamide (DMF): A strong polar aprotic solvent, useful if DMSO is not effective, but often more toxic to cells.[5]

Workflow: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock serially into your aqueous assay medium. Ensure the final concentration of DMSO is below the tolerance level of your experimental system.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to pH Adjustment for Solubility Enhancement

This is the most fundamental and effective strategy for improving the aqueous solubility of an amine HCl salt. The goal is to identify the optimal pH range where the compound remains protonated and soluble.

Step-by-Step Protocol: Determining a pH-Solubility Profile

  • Prepare a Series of Buffers: Create a set of buffers covering a pH range from 2.0 to 7.4 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-7.4).

  • Add Excess Compound: Add an excess amount of 2,4-dichloro-N-ethylaniline HCl to a fixed volume of each buffer in separate vials. The amount should be enough to ensure that undissolved solid remains.

  • Equilibrate: Tightly cap the vials and shake or agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Separate Solid from Supernatant: Centrifuge the samples at high speed or filter them using a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify Concentration: Measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This plot is your pH-solubility profile.

Expected Outcome & Decision Making

The data should show a significant increase in solubility as the pH decreases. This allows you to select a buffer system for your experiments where the compound will remain soluble at your target concentration.

pH RangeExpected SolubilityDominant SpeciesRecommendation
< 4.0 HighProtonated (Charged) CationOptimal. Use a buffer in this range if compatible with your experiment.
4.0 - 6.0 IntermediateMixture of Protonated and Free BaseUse with caution. Solubility may be limited. Verify experimentally.
> 6.0 LowFree Base (Neutral)Avoid. High risk of precipitation. Not suitable for aqueous stock.

Troubleshooting Logic for pH Adjustment

G start Start: Low Solubility in Water/PBS (pH 7.4) check_acidic Prepare solution in acidic buffer (e.g., pH 4.0 citrate) start->check_acidic soluble Success: Compound Dissolves check_acidic->soluble Yes not_soluble Failure: Still Insoluble check_acidic->not_soluble No check_assay Is acidic pH compatible with the assay? soluble->check_assay cosolvent Go to Guide 2: Use Organic Co-solvent Stock not_soluble->cosolvent proceed Proceed with experiment using acidic buffer check_assay->proceed Yes check_assay->cosolvent No

Caption: Decision workflow for pH-based solubility troubleshooting.

Guide 2: Advanced Formulation Strategies

If pH adjustment or simple co-solvents are insufficient or incompatible with your experimental system, more advanced formulation techniques can be employed. These methods work by creating micro-environments that shield the hydrophobic parts of the molecule from water.

A. Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.[10][11][12] The hydrophobic core can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous phase.[13][14]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS).

  • When to Use: In formulation development for oral or parenteral delivery, or in dissolution testing media.[15]

  • Protocol: Prepare solutions of the surfactant at various concentrations above its CMC. Add the compound and determine the solubility as described in Guide 1. This will show how solubility increases with surfactant concentration.

B. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[16] They can encapsulate a "guest" molecule, like 2,4-dichloro-N-ethylaniline, if it fits within their cavity.[17][18] This "inclusion complex" is much more soluble in water than the guest molecule alone.[19][20]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • When to Use: When a non-surfactant based solubilizer is needed, especially for parenteral formulations to avoid surfactant-related toxicities.

  • Protocol (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess of 2,4-dichloro-N-ethylaniline HCl to each solution.

    • Equilibrate the samples for 24-48 hours at a constant temperature.

    • Filter and quantify the concentration of the dissolved drug in the supernatant.

    • Plot the drug solubility versus the cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble inclusion complex.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 cluster_1 cluster_2 D Drug Complex Drug-CD Complex D->Complex + CD Hydrophobic Cavity CD->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

References

  • Jain, A., Ran, Y., & Yalkowsky, S. H. (2004). Effect of pH-Sodium Lauryl Sulfate Combination on Solubilization of PG-300995 (an Anti-HIV Agent): A Technical Note. AAPS PharmSciTech, 5(3), article 45. [Link]

  • Jadhav, P., & Sharma, Y. (2021). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Journal of Pharmaceutical Research International, 33(47A), 364-375. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373. [Link]

  • Gould, S., & Scott, R. C. (2022). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-10. [Link]

  • García, A., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6691. [Link]

  • Wimmer, R., & Wenz, G. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 259-270. [Link]

  • Baglioni, P., & Berti, D. (2013). Cleaning II: Surfactants and Micellar Solutions. In Nanoscience for the Conservation of Works of Art. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). A schematic diagram of the micelle (solubilization) mechanism of surfactant aided soil removal. [Link]

  • Li, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5104. [Link]

  • AIP Publishing. (2023). Stability mechanism of oil-swollen surfactant micelles: Insights from surfactant escape free energy. Physics of Fluids, 35(10). [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • Serajuddin, A. T. M., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 87(4), 463-469. [Link]

  • Fiveable. (2023). pH and Solubility. AP Chem. [Link]

  • Fiol, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-262. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Kumar, S., & Saini, N. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 9(12), 5036-5044. [Link]

  • Al-Zoubi, N., et al. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-n-ethylaniline hydrochloride (C8H9Cl2N). [Link]

  • El-Nadi, Y. A. (2015). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Periodica Polytechnica Chemical Engineering, 59(4), 285-293. [Link]

  • Shin, S. M., et al. (2015). Solvent Extraction of Hydrochloric Acid Using Commercial Extractants and Synthesized Ionic Liquids. Journal of the Korean Institute of Resources Recycling, 24(5), 45-51. [Link]

  • Google Patents. (2011). WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • PubChem. (n.d.). 2-Chloro-4-ethylaniline hydrochloride. [Link]

  • PubChem. (n.d.). 2,4-Dichloroaniline. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-N-methylaniline. [Link]

  • Patel, R. P., & Patel, M. M. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 13(2), 645-653. [Link]

  • P&S Chemicals. (n.d.). Product information, 2,4-dichloro-N-ethylaniline. [Link]

  • Reddit. (2023). Easy and Safe Aqueous HCl Salt Formation. r/chemistry. [Link]

  • University of Hertfordshire. (2025). 2,4-dichloroaniline. AERU. [Link]

  • PubChem. (n.d.). N-ethyl-2,4-dinitroaniline. [Link]

  • Wikipedia. (n.d.). 2,4-Dichloroaniline. [Link]

Sources

neutralizing 2,4-dichloro-N-ethylaniline hydrochloride to free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dichloro-N-ethylaniline Hydrochloride Neutralization

  • Ticket ID: #CHEM-SUP-882[1]

  • Topic: Protocol for converting 2,4-dichloro-N-ethylaniline HCl to free base

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with 2,4-dichloro-N-ethylaniline hydrochloride (likely CAS: 35113-89-4 for the free base).[1] This compound belongs to the class of electron-deficient anilines.[1]

Crucial Chemical Insight: The presence of two chlorine atoms at the 2,4-positions exerts a strong electron-withdrawing effect (inductive and resonance), significantly lowering the basicity of the nitrogen.[1] While typical anilines have a pKa


 4.6, 2,4-dichloroanilines typically exhibit pKa values in the range of 2.0 – 2.5 .[1]

Implication: The hydrochloride salt is loosely bound.[1] It hydrolyzes easily in water but requires careful pH control to prevent re-acidification during extraction.[1] The free base is likely an oil or low-melting solid that oxidizes (darkens) upon air exposure.

Module 1: The "Golden Path" Protocol

Use this standard operating procedure (SOP) for < 10g scale.

Reagents & Materials
  • Substrate: 2,4-dichloro-N-ethylaniline HCl

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc is greener.[1]

  • Base: 1M NaOH (Sodium Hydroxide) or Saturated NaHCO

    
     (Sodium Bicarbonate).
    
  • Drying Agent: Anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).[1]
Step-by-Step Methodology
  • Dissolution/Suspension:

    • Place the hydrochloride salt in a separatory funnel.[1]

    • Add DCM (approx. 10 mL per gram of salt). The salt may not fully dissolve yet; this is normal.[1]

    • Why? A biphasic start ensures the free base immediately partitions into the organic layer upon formation, protecting it from oxidation.[1]

  • Basification (The Critical Step):

    • Slowly add 1M NaOH (1.5 molar equivalents).

    • Observation: You will see a "rag layer" or heat generation.[1]

    • Shake vigorously for 2-3 minutes. Vent frequently.

    • Target: Aqueous layer pH > 9.[1]

    • Technical Note: Because the pKa is ~2.0, even weak bases like bicarbonate work, but NaOH ensures rapid, irreversible deprotonation.[1]

  • Phase Separation:

    • Allow layers to settle.[1] The organic layer (bottom if DCM, top if EtOAc) contains your free base.[1]

    • Drain the organic layer.[1]

    • Re-extraction: Extract the aqueous layer once more with fresh solvent to recover residual yield.

  • Washing & Drying:

    • Wash the combined organic layers with Brine (Sat.[1] NaCl) to break partial emulsions and remove trapped water.[1]

    • Dry over Anhydrous Na

      
      SO
      
      
      
      for 15 minutes.
    • Filter and concentrate under reduced pressure (Rotavap) at < 40°C.

  • Storage:

    • Store the resulting oil/solid under inert gas (Nitrogen/Argon) in the dark.

Module 2: Troubleshooting & FAQs

Q1: The organic layer is cloudy/milky. What happened?

Diagnosis: You have a micro-emulsion, common with chlorinated anilines and water.[1] Fix:

  • Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous phase.

  • Pass the organic layer through a pad of Celite® if the cloudiness persists.[1]

  • Prevention: Do not shake violently if using DCM; use a gentle rocking motion or magnetic stirring before transfer.[1]

Q2: My product turned brown/red during evaporation. Is it ruined?

Diagnosis: Oxidative degradation.[1] Electron-deficient anilines are sensitive to air and light (forming azo/azoxy impurities). Fix:

  • Immediate: The color is often a trace impurity (<1%). The bulk material is likely fine.[1]

  • Purification: Perform a rapid filtration through a short plug of silica gel using Hexane/EtOAc (9:1).

  • Future: Add a trace of sodium bisulfite to the aqueous wash to scavenge oxidants.

Q3: Can I use Sodium Bicarbonate (NaHCO ) instead of NaOH?

Answer: Yes. Reasoning: Since the pKa of the protonated aniline is ~2.0, and saturated NaHCO


 has a pH ~8.5, the pH differential is sufficient (

) to drive the equilibrium 99.9% to the free base.[1] Warning: This generates CO

gas.[1] Vent the separatory funnel immediately and frequently to prevent pressure buildup.
Q4: The product is an oil, but I expected a solid. How do I crystallize it?

Diagnosis: N-ethylation disrupts the crystal lattice packing of the parent aniline, often lowering the melting point significantly.[1] Fix:

  • Do not force crystallization if it's an oil.[1]

  • If a solid is strictly required, dissolve the oil in a minimum amount of hot Hexane or Pentane and cool to -20°C (freezer).[1]

  • Note: Many N-alkyl anilines are liquids at room temperature.[1]

Module 3: Critical Data & Comparison

Base Selection Matrix
Base ReagentpH (Approx)Reaction SpeedRisk ProfileRecommended For
1M NaOH 14InstantHydrolysis of sensitive groups (if any)Standard Use (Robust)
Sat. NaHCO

8.5FastCO

evolution (Pressure)
Acid-sensitive substrates
Triethylamine 10-11ModerateDifficult to remove excess completelyNon-aqueous neutralizations
Solvent Partitioning Data
SolventDensity (g/mL)Layer PositionSolubility of Free BaseRecommended?
DCM 1.33BottomHighYes (Best extraction)
EtOAc 0.90TopGoodYes (Greener alternative)
Diethyl Ether 0.71TopGoodNo (Flammability risk)

Module 4: Process Visualization

The following flowchart illustrates the decision logic for the neutralization process.

NeutralizationProtocol Start Start: 2,4-dichloro-N-ethylaniline HCl SolventChoice Choose Solvent System Start->SolventChoice DCM_Path DCM (Bottom Layer) SolventChoice->DCM_Path EtOAc_Path EtOAc (Top Layer) SolventChoice->EtOAc_Path AddBase Add Base (1M NaOH) DCM_Path->AddBase EtOAc_Path->AddBase CheckPH Check Aqueous pH > 9? AddBase->CheckPH CheckPH->AddBase No (pH < 9) Issue_Emulsion Troubleshoot: Emulsion? CheckPH->Issue_Emulsion Yes Extract Separate Organic Layer Wash Brine Wash + Dry (Na2SO4) Extract->Wash Evap Rotavap (<40°C) Wash->Evap Final Final Product (Free Base Oil) Evap->Final Issue_Emulsion->Extract No Fix_Emulsion Add Solid NaCl / Filter Celite Issue_Emulsion->Fix_Emulsion Yes Fix_Emulsion->Extract

Figure 1: Decision tree for the neutralization and extraction of aniline salts.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine extraction).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. (Parent compound pKa and physical property data).[2] [3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Theoretical basis of pKa and extraction efficiency).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2,4-Dichloroaniline derivatives. (Safety and handling of chloroanilines).

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2,4-dichloro-N-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,4-dichloro-N-ethylaniline hydrochloride, a substituted aniline derivative, serves as a crucial building block in various synthetic pathways. Its purity and structural integrity directly impact the quality and efficacy of the final product. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-dichloro-N-ethylaniline hydrochloride, a primary and powerful tool for its characterization. Furthermore, we will objectively compare this technique with alternative analytical methodologies, offering a comprehensive perspective for researchers, scientists, and drug development professionals.

The Power of Proton NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry, providing unparalleled insight into the molecular structure of a compound in solution.[1] For a molecule like 2,4-dichloro-N-ethylaniline hydrochloride, ¹H NMR spectroscopy allows for the precise determination of the number of different types of protons, their electronic environments, and their spatial relationships to one another.

Predicted ¹H NMR Spectrum of 2,4-dichloro-N-ethylaniline hydrochloride

The ¹H NMR spectrum of 2,4-dichloro-N-ethylaniline hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-ethyl group. The protonation of the amine to form the hydrochloride salt significantly influences the electronic environment of the neighboring protons, leading to characteristic downfield shifts.

Aromatic Region (δ 7.0 - 8.0 ppm): The aromatic protons are deshielded due to the electron-withdrawing effects of the two chlorine atoms and the protonated amino group.[2] The circulation of π-electrons in the aromatic ring generates an induced magnetic field that further deshields these protons, causing them to resonate at a lower field.[3]

  • H-6: This proton, being ortho to the protonated amino group and meta to a chlorine atom, is expected to appear as a doublet.

  • H-5: Situated between two chlorine atoms, this proton will likely be a doublet of doublets due to coupling with H-6 and H-3.

  • H-3: This proton, ortho to a chlorine atom and meta to the protonated amino group, will present as a doublet.

N-Ethyl Group Region (δ 1.0 - 4.0 ppm):

  • Methylene Protons (-CH₂-): These protons are directly attached to the nitrogen atom and will experience a significant downfield shift due to the inductive effect of the positively charged nitrogen. This signal is expected to be a quartet due to coupling with the adjacent methyl protons. The chemical shift for protons on carbons directly bonded to an amine typically appears around 2.3-3.0 ppm.[4]

  • Methyl Protons (-CH₃): These protons are further from the electron-withdrawing nitrogen and will therefore resonate at a higher field (more shielded). This signal will appear as a triplet due to coupling with the neighboring methylene protons.

Amine Proton (-N⁺H₂-): The proton on the nitrogen will likely be a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[4] In the hydrochloride salt, this proton is expected to be significantly deshielded.

Visualizing the Structure and Proton Assignments

The following diagram illustrates the structure of 2,4-dichloro-N-ethylaniline hydrochloride and the predicted assignment of its proton signals in an NMR spectrum.

mol H6 H-6 H5 H-5 H3 H-3 CH2 -CH2- CH3 -CH3 NH2 -N+H2-

Caption: Molecular structure of 2,4-dichloro-N-ethylaniline hydrochloride with key protons labeled.

A Comparative Look at Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. The following table compares ¹H NMR with other common analytical methods for the analysis of substituted anilines.

TechniquePrincipleAdvantagesLimitations
¹H NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, including proton connectivity and stereochemistry. Non-destructive. Quantitative.Lower sensitivity compared to MS. Can be affected by sample purity and solubility.
¹³C NMR Spectroscopy Similar to ¹H NMR, but observes the carbon nuclei.Provides information on the carbon skeleton of the molecule.[3]Inherently much lower sensitivity than ¹H NMR.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information and fragmentation patterns for structural elucidation.[5]Isomeric compounds can be difficult to distinguish without tandem MS.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6]Excellent for purity determination and quantification of the analyte in a mixture.[7] Can be coupled with MS for enhanced characterization.[8]Does not provide detailed structural information on its own.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule.[9]Complex spectra can be difficult to interpret fully. Less specific for overall structure determination compared to NMR.

Experimental Protocol: ¹H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 2,4-dichloro-N-ethylaniline hydrochloride.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of 2,4-dichloro-N-ethylaniline hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often good choices for hydrochloride salts.[10] The use of a deuterated solvent is necessary for the spectrometer's lock system.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the quality of the NMR spectrum.[11]

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.[11]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A standard 400 MHz or 500 MHz NMR spectrometer is typically sufficient.[12]

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[11]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

3. Data Processing and Interpretation:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal to assign the peaks to the corresponding protons in the molecule.

Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the comprehensive analytical characterization of 2,4-dichloro-N-ethylaniline hydrochloride, integrating multiple techniques.

cluster_0 Primary Structural Elucidation cluster_1 Confirmation and Purity cluster_2 Functional Group Analysis 1H_NMR 1H NMR Analysis Data_Analysis Comprehensive Data Analysis and Structural Confirmation 1H_NMR->Data_Analysis 13C_NMR 13C NMR Analysis 13C_NMR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis HPLC HPLC Analysis HPLC->Data_Analysis IR IR Spectroscopy IR->Data_Analysis Sample Sample Sample->1H_NMR Sample->13C_NMR Sample->MS Sample->HPLC Sample->IR

Caption: A comprehensive workflow for the analytical characterization of an organic compound.

Conclusion

The structural analysis of 2,4-dichloro-N-ethylaniline hydrochloride is effectively achieved through ¹H NMR spectroscopy, which provides detailed information about its molecular framework. While ¹H NMR is a powerful standalone technique, its combination with other analytical methods such as mass spectrometry and HPLC ensures a comprehensive and robust characterization. This integrated approach is essential for maintaining the high standards of quality and purity required in the pharmaceutical and chemical industries.

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